molecular formula C10H5ClF2N2O3 B2688699 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline CAS No. 1981148-22-4

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline

Cat. No.: B2688699
CAS No.: 1981148-22-4
M. Wt: 274.61
InChI Key: NOZOELMIWKDMGT-UHFFFAOYSA-N
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Description

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is an organic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a difluoromethoxy group at the 8th position, and a nitro group at the 3rd position on the quinoline ring

Scientific Research Applications

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some quinoline derivatives have been studied for their potential biological activity, including antimicrobial, antifungal, and anticancer properties .

Safety and Hazards

As with any chemical compound, handling “4-Chloro-8-(difluoromethoxy)-3-nitroquinoline” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The future research directions for a compound like this could include further exploration of its potential biological activities, investigation of its reactivity towards different chemical reactions, and development of new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline typically involves multiple steps:

    Nitration: The starting material, 4-chloroquinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.

    Methoxylation: The nitro-substituted intermediate is then subjected to methoxylation using difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis may be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF), and bases such as sodium hydride (NaH).

Major Products Formed

    Reduction: 4-Chloro-8-(difluoromethoxy)-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the difluoromethoxy and nitro groups.

    8-(Difluoromethoxy)quinoline: Lacks the chloro and nitro groups.

    3-Nitroquinoline: Lacks the chloro and difluoromethoxy groups.

Uniqueness

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is unique due to the presence of all three functional groups (chloro, difluoromethoxy, and nitro) on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-8-(difluoromethoxy)-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O3/c11-8-5-2-1-3-7(18-10(12)13)9(5)14-4-6(8)15(16)17/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZOELMIWKDMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981148-22-4
Record name 4-chloro-8-(difluoromethoxy)-3-nitroquinoline
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